O-Desmethyl Midostaurin, also known as CGP62221, is the active metabolite of Midostaurin . It is produced via cytochrome P450 liver enzyme metabolism . It is used in research and development and is not intended for use in humans or animals .
The molecular formula of O-Desmethyl Midostaurin is C34 D5 H23 N4 O4 . The molecular weight is 561.641 . Further details about the molecular structure are not available from the search results.
O-Desmethyl Midostaurin is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . It can be used as an indicator for Midostaurin metabolism in vivo . More detailed information about its chemical reactions is not available from the search results.
O-Desmethyl Midostaurin is a significant compound derived from Midostaurin, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of hematological malignancies such as acute myeloid leukemia and systemic mastocytosis. Midostaurin itself is known for its ability to inhibit various receptor tyrosine kinases, including FLT3 and KIT, which are crucial in the pathogenesis of these diseases. O-Desmethyl Midostaurin, as an active metabolite of Midostaurin, retains similar pharmacological properties and mechanisms of action.
O-Desmethyl Midostaurin is synthesized through metabolic processes involving the parent compound Midostaurin. The compound is produced predominantly in the liver via cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in the metabolism of many drugs. This metabolic pathway is essential for converting Midostaurin into its active metabolites, including O-Desmethyl Midostaurin.
O-Desmethyl Midostaurin is classified as a small molecule inhibitor and falls under the category of antineoplastic agents. It operates primarily through inhibition of tyrosine kinases, making it a targeted therapy in oncology.
The synthesis of O-Desmethyl Midostaurin occurs through biotransformation processes involving hepatic metabolism. The primary method involves oxidative demethylation of Midostaurin facilitated by cytochrome P450 enzymes.
O-Desmethyl Midostaurin shares a similar structure with its parent compound but lacks one methyl group. Its molecular formula is C₂₃H₂₃N₃O₃S, with a molecular weight of approximately 405.51 g/mol.
O-Desmethyl Midostaurin undergoes various biochemical reactions primarily related to its interaction with tyrosine kinases. These reactions include:
The efficacy of O-Desmethyl Midostaurin can be attributed to its ability to inhibit both wild-type and mutant forms of FLT3 and KIT, leading to reduced cell proliferation and increased apoptosis in malignant cells.
O-Desmethyl Midostaurin exerts its therapeutic effects by inhibiting specific tyrosine kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
The pharmacokinetic profile indicates that O-Desmethyl Midostaurin has a longer half-life compared to its parent compound, allowing for prolonged therapeutic effects after administration.
O-Desmethyl Midostaurin is primarily utilized in clinical settings for:
O-Desmethyl Midostaurin (CAS 740816-86-8), systematically named as N-[(9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-yl]-benzamide, is the primary active metabolite of the protein kinase inhibitor midostaurin. Its molecular formula is C₃₄H₂₈N₄O₄, with a molecular weight of 556.61 g/mol [2] [3] [6]. The compound features a complex multicyclic structure with stereospecific centers, evidenced by its chiral indices. Key functional groups include a benzamide moiety, a desmethylated indolocarbazole scaffold, and tertiary amine linkages [8] [9].
Synonyms include CGP62221 and O-Desmethyl PKC412, reflecting its origin as a metabolic derivative of midostaurin (PKC412) [2] [5] [6]. The stereochemistry is defined by the absolute configurations (9S,10R,11R,13R), as denoted in its IUPAC name and confirmed via chiral analytical methods [8] [9].
Table 1: Systematic Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | N-[(9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-yl]-benzamide |
CAS Registry | 740816-86-8 |
MDL Number | MFCD06798303 |
Molecular Formula | C₃₄H₂₈N₄O₄ |
Molecular Weight | 556.61 g/mol |
O-Desmethyl midostaurin is generated via cytochrome P450 (CYP3A4)-mediated demethylation of midostaurin’s methoxy group [2] [5] [6]. This biotransformation alters the molecular weight (midostaurin: 570.64 g/mol) and enhances polarity, impacting pharmacokinetics. Unlike midostaurin (C₃₅H₃₀N₄O₄), O-desmethyl midostaurin lacks the methyl group on the benzodiazonin ring, resulting in the formula C₃₄H₂₈N₄O₄ [6] [8].
Functionally, both compounds inhibit multiple kinases, but O-desmethyl midostaurin serves as a biomarker for in vivo metabolism of midostaurin due to its stability and quantifiable plasma concentrations [2] [5]. Bioactivity is retained, with midostaurin exhibiting IC₅₀ values of 22–500 nM against various kinases, while its metabolite shares similar target affinities [2] [6].
Table 2: Structural and Functional Comparison with Midostaurin
Property | O-Desmethyl Midostaurin | Midostaurin |
---|---|---|
Molecular Formula | C₃₄H₂₈N₄O₄ | C₃₅H₃₀N₄O₄ |
Molecular Weight | 556.61 g/mol | 570.64 g/mol |
Metabolic Origin | CYP3A4-mediated demethylation of midostaurin | Parent compound |
Primary Role | Active metabolite; metabolic indicator | Multi-targeted kinase inhibitor |
Key Modification | Demethylated benzodiazonin ring | Methoxy group on benzodiazonin |
The compound presents as an off-white to light yellow solid at room temperature [2] [5] [8]. Its melting point and solubility profile are not fully characterized in public sources, but empirical data indicate stability under controlled storage. Long-term integrity requires storage at –20°C in sealed containers, with solvent-based stocks (e.g., DMSO) stable for ≥1 month at –20°C and ≥6 months at –80°C [2] [5] [6].
O-Desmethyl midostaurin exhibits moderate lipophilicity (predicted logP: ~4.5) due to its aromatic scaffolds, though experimental determinations are absent in the literature reviewed. Stability studies highlight sensitivity to prolonged heat or light exposure, necessitating inert atmospheres for handling [6] [8]. High-performance liquid chromatography (HPLC) analyses confirm a purity standard of >95% for research-grade material [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7